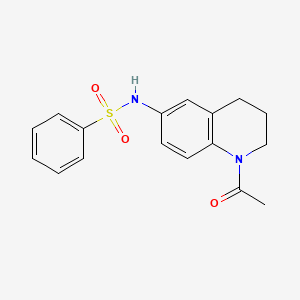

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)19-11-5-6-14-12-15(9-10-17(14)19)18-23(21,22)16-7-3-2-4-8-16/h2-4,7-10,12,18H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVIEYBAWQFBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the following steps:

-

Formation of the Tetrahydroquinoline Core: : The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

-

Acetylation: : The resulting tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetyl group at the nitrogen atom.

-

Sulfonamide Formation: : Finally, the acetylated tetrahydroquinoline is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of amines.

-

Substitution: : The aromatic ring of the benzenesulfonamide group can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Concentrated HNO3 and H2SO4 for nitration.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Nitrobenzenesulfonamide derivatives.

Scientific Research Applications

Antimicrobial Properties

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibits broad-spectrum antimicrobial activity. Research indicates its effectiveness against various bacterial strains, making it a candidate for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a valuable agent in combating bacterial infections.

Biochemical Research Applications

This compound is also investigated for its potential in biochemical research. Its ability to modulate enzyme activity makes it useful in studying metabolic pathways and cellular processes.

Enzyme Inhibition Studies

The compound has been shown to act as a competitive inhibitor for various enzymes involved in metabolic pathways. This property allows researchers to explore its effects on enzyme kinetics and substrate interactions.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing other complex molecules. Its unique structure facilitates various chemical reactions that are crucial for developing new compounds with desired properties .

Pharmaceutical Development

The compound's structural features make it suitable for pharmaceutical development. It can be modified to enhance its biological activity or reduce side effects, allowing for the creation of more effective therapeutic agents.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that modifications to the sulfonamide group could enhance its potency.

- Enzyme Interaction : Research focused on the compound's role as an enzyme inhibitor showed promising results in modulating specific metabolic pathways in vitro.

- Synthesis Optimization : Another case study explored different synthetic routes for producing the compound efficiently while maintaining high purity levels. Techniques such as chromatography were employed to optimize yield .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and sulfonamide groups allow it to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity. This can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target.

Comparison with Similar Compounds

N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

- Structural Difference: The tetrahydroquinoline core is replaced with a rigid indoloquinazoline system containing two ketone groups.

- Impact : The planar, conjugated core facilitates π-π stacking interactions, while the dioxo groups introduce hydrogen-bonding sites. This structural rigidity may improve binding to flat enzymatic pockets but reduce metabolic stability .

Modifications to the Tetrahydroquinoline Core

Compound 3e (N-(7-methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide)

- Structural Difference : A methoxy group at the 7-position and a methyl group at the 1-position replace the acetyl group.

- The methyl group at the 1-position reduces steric hindrance compared to the acetyl group, possibly altering binding kinetics .

1-acetyl-N-phenyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Structural Difference: The sulfonamide is attached to the tetrahydroquinoline ring at position 6, with the nitrogen linked to a phenyl group instead of the acetylated tetrahydroquinoline.

- The phenyl substitution may reduce target specificity due to increased hydrophobicity .

Substituent Effects on Physicochemical Properties

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., acetyl in the target compound) stabilize the tetrahydroquinoline core, while electron-donating groups (e.g., methoxy in 3e) enhance solubility .

- Core Rigidity: Replacing tetrahydroquinoline with indoloquinazoline () introduces structural rigidity, which can improve binding affinity but complicate synthetic accessibility .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 273.74 g/mol. The structure comprises a tetrahydroquinoline moiety linked to a benzenesulfonamide group, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride under basic conditions. This method has been optimized to improve yield and purity.

Antitumor Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant antitumor properties. In particular, compounds related to this compound have shown promising results in vitro. A study reported several novel tetrahydroquinoline derivatives with IC50 values ranging from 2.5 to 12.5 µg/mL against cancer cell lines, outperforming Doxorubicin (IC50 = 37.5 µg/mL) as a reference drug .

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| Compound 32 | 2.5 | More potent than Doxorubicin |

| Compound 25 | 3 | More potent than Doxorubicin |

| Doxorubicin | 37.5 | Reference drug |

The mechanism through which this compound exerts its antitumor effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, it may act by disrupting cellular signaling pathways critical for tumor growth or inducing apoptosis in malignant cells.

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of tetrahydroquinoline derivatives. One study indicated that these compounds could modulate immune responses by affecting Th17 cell activity and inhibiting the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a role in autoimmune diseases . This suggests that this compound may have broader therapeutic applications beyond oncology.

Case Studies

- In Vitro Antitumor Efficacy : In a controlled laboratory setting, several tetrahydroquinoline derivatives were tested on various cancer cell lines. Results showed significant cytotoxicity compared to standard chemotherapeutics.

- Autoimmune Disease Models : In mouse models for rheumatoid arthritis and psoriasis, compounds derived from tetrahydroquinoline exhibited reduced disease severity and improved clinical outcomes when administered at lower doses than existing treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting a tetrahydroquinoline precursor (e.g., 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine) with benzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃) in a polar aprotic solvent like DMF or pyridine . Purification typically employs flash column chromatography (ethyl acetate/hexane gradients) to isolate the product, with yields ranging from 54% to 81% depending on substituents and reaction optimization .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Characterization involves a combination of:

- Melting point analysis (decomposition observed at 200–203°C for analogous sulfonamides) .

- 1H/13C NMR spectroscopy to confirm substituent positions (e.g., acetyl and sulfonamide groups) .

- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+ signals around m/z 399–450) .

- TLC monitoring during synthesis to track reaction progress .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store as a crystalline solid at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation. Stability data suggest a shelf life of ≥5 years when protected from moisture and light .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this sulfonamide derivative?

- Methodological Answer :

- Substituent Screening : Introduce electron-withdrawing groups (e.g., halogens) or bulky aryl/alkyl chains at the benzenesulfonamide moiety to modulate lipophilicity and target binding. For example, bromination at specific positions improved antibacterial activity in analogous compounds .

- Hybrid Scaffolds : Couple the tetrahydroquinoline core with pharmacophores like styrylquinolines or pyridinyl groups to exploit dual-target inhibition (e.g., HIV-1 integrase or enzyme inhibitors) .

- SAR Studies : Use iterative synthesis and bioassays (e.g., MIC tests for antimicrobial activity) to correlate substituent effects with efficacy .

Q. What computational strategies are used to predict binding affinity and selectivity of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., TRIM24-BRPF1 bromodomains) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonamide group and conserved lysine residues .

- DFT Analysis : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability of modified derivatives .

- MD Simulations : Run 100-ns trajectories to evaluate binding mode persistence in physiological conditions .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control Replication : Standardize assay conditions (e.g., bacterial strain, solvent concentration) to minimize variability .

- Metabolic Profiling : Use LC-MS to identify degradation products or metabolites that may influence activity discrepancies .

- Crystallography : Solve co-crystal structures of the compound with target enzymes (e.g., lipoxygenase) to validate binding hypotheses .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Catalytic Optimization : Replace traditional bases (e.g., LiH) with milder catalysts (e.g., DMAP) to reduce side reactions .

- Solvent Engineering : Switch to green solvents (e.g., cyclopentyl methyl ether) to improve solubility and facilitate purification .

- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and scale up reactions without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.